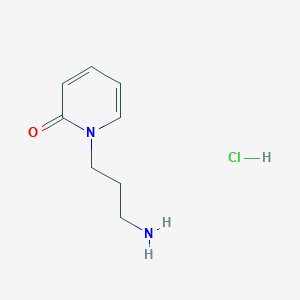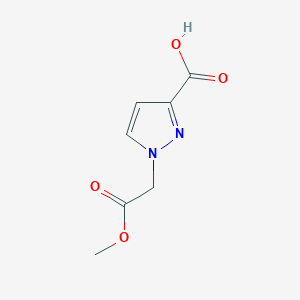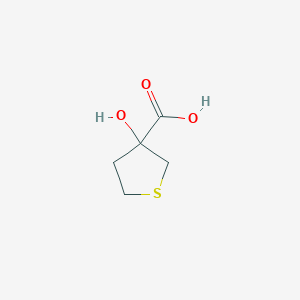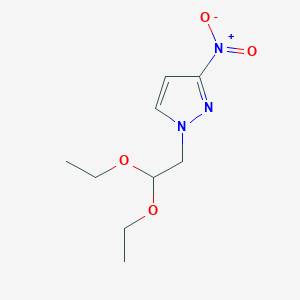![molecular formula C14H16F3NO3 B3087339 3-(4-Isopropylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid CAS No. 117291-18-6](/img/structure/B3087339.png)
3-(4-Isopropylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid
Vue d'ensemble
Description
3-(4-Isopropylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid, also known as TFA-IPA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a derivative of ibuprofen, a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for pain relief and reduction of inflammation. TFA-IPA has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mécanisme D'action
3-(4-Isopropylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. 3-(4-Isopropylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid selectively inhibits the activity of COX-2, which is upregulated in response to inflammation and is responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting COX-2 activity, 3-(4-Isopropylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid reduces the production of inflammatory mediators and thereby reduces pain and inflammation.
Biochemical and Physiological Effects:
3-(4-Isopropylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid has been shown to have potent anti-inflammatory and analgesic effects in animal models of pain and inflammation. In addition, 3-(4-Isopropylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid has been shown to reduce the production of inflammatory cytokines and chemokines, which play a key role in the pathogenesis of various inflammatory diseases. 3-(4-Isopropylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid has also been shown to have antioxidant effects, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-Isopropylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid has several advantages for lab experiments, including its high purity and yield, as well as its potent anti-inflammatory and analgesic effects. However, 3-(4-Isopropylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis.
Orientations Futures
There are several future directions for research on 3-(4-Isopropylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid, including the development of new NSAIDs with improved efficacy and reduced side effects, the study of its potential applications in cancer research, and the investigation of its mechanism of action and biochemical and physiological effects. In addition, further research is needed to optimize the synthesis method of 3-(4-Isopropylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid and to develop more cost-effective and scalable methods for its production.
Applications De Recherche Scientifique
3-(4-Isopropylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of 3-(4-Isopropylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid is in the development of new NSAIDs with improved efficacy and reduced side effects. 3-(4-Isopropylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid has been shown to have potent anti-inflammatory and analgesic effects, making it a promising candidate for the development of new pain relief drugs. In addition, 3-(4-Isopropylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid has been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
3-(4-propan-2-ylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO3/c1-8(2)9-3-5-10(6-4-9)11(7-12(19)20)18-13(21)14(15,16)17/h3-6,8,11H,7H2,1-2H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXCOSPARFHTLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Isopropylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3087265.png)
![3-(7-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3087269.png)


![[2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B3087277.png)


![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3087303.png)




![6-Methyl-3-(1,3,5-trimethylpyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3087330.png)